molecular formula C29H24N4O4S B6516086 2-(2,4-dioxo-3-{4-[(phenylcarbamoyl)methyl]phenyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl)-N-(2-methylphenyl)acetamide CAS No. 899938-03-5

2-(2,4-dioxo-3-{4-[(phenylcarbamoyl)methyl]phenyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B6516086
CAS No.: 899938-03-5
M. Wt: 524.6 g/mol
InChI Key: GYNNBLUHACUCQW-UHFFFAOYSA-N
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Description

The core structure is substituted at the 3-position with a 4-[(phenylcarbamoyl)methyl]phenyl group and at the 1-position with an N-(2-methylphenyl)acetamide moiety. These substitutions likely influence its solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

2-[4-[1-[2-(2-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]phenyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O4S/c1-19-7-5-6-10-23(19)31-26(35)18-32-24-15-16-38-27(24)28(36)33(29(32)37)22-13-11-20(12-14-22)17-25(34)30-21-8-3-2-4-9-21/h2-16H,17-18H2,1H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNNBLUHACUCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5=CC=CC=C5)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dioxo-3-{4-[(phenylcarbamoyl)methyl]phenyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl)-N-(2-methylphenyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This detailed article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with various functional groups that contribute to its biological activity. The presence of the dioxo and carbamoyl groups are particularly noteworthy for their roles in molecular interactions.

Cytotoxicity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study reported the cytotoxic effects of synthesized compounds against the HCT-116 colorectal cancer cell line. Notably, several derivatives showed IC50 values in the micromolar range, indicating potent antiproliferative properties:

CompoundIC50 (µM)
3c1.184 ± 0.06
3e3.403 ± 0.18
Cabozantinib (control)16.350 ± 0.86

These results suggest that the synthesized compounds are more effective than the reference drug cabozantinib in inhibiting cell proliferation .

The mechanism underlying the cytotoxic effects involves multiple pathways:

  • Apoptosis Induction : Compounds such as 3c and 3e were shown to induce apoptosis in HCT-116 cells as evidenced by Annexin V-FITC/PI staining assays. The results indicated a significant increase in apoptotic cells compared to control groups.
  • Cell Cycle Arrest : Treatment with these compounds resulted in cell cycle arrest at specific phases. For example, compound 3c caused a notable block in the G0/G1 phase (55.41%), while 3e enhanced G2/M phase population (26.51%) more than cabozantinib .

Study on Antiproliferative Activity

In a comprehensive study published in ACS Omega, researchers synthesized various derivatives of thieno[3,2-d]pyrimidine and evaluated their antiproliferative activities against multiple cancer cell lines including HCT-116 and others. The study highlighted that modifications to the phenyl and carbamoyl groups significantly influenced the cytotoxicity profiles of these compounds.

In Vivo Studies

While most findings are derived from in vitro studies, preliminary in vivo assessments have indicated promising results regarding tumor growth inhibition when administered to animal models. These studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name/ID Core Structure Substituents at 3-Position Substituents at 1-Position Molecular Weight (g/mol) Key Evidence
Target Compound Thieno[3,2-d]pyrimidinone 4-[(Phenylcarbamoyl)methyl]phenyl N-(2-methylphenyl)acetamide Not reported N/A
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide [16] Thieno[3,2-d]pyrimidinone 7-Phenyl N-(2-chloro-4-methylphenyl)acetamide 409.888
2-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-(2-bromophenyl)acetamide [14] Pyrazolo[3,4-d]pyrimidine 4-Phenoxyphenyl N-(2-bromophenyl)acetamide ~545 (estimated)
2-[1-{2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-thieno[3,2-d]pyrimidin-3-yl]acetamide [8] Thieno[3,2-d]pyrimidinone 2-[(2,5-Dichlorophenyl)amino]ethyl N-(2-phenylethyl)acetamide Not reported

Key Observations :

  • Core Flexibility: The pyrazolo[3,4-d]pyrimidine core in retains similar hydrogen-bonding capabilities to the thieno[3,2-d]pyrimidinone scaffold but with altered electronic properties due to nitrogen positioning .
  • The phenylcarbamoyl methyl group at the 3-position introduces a polar carbamoyl moiety absent in and , which could improve solubility or target binding .

Key Observations :

  • Synthetic Efficiency : Pyrazolopyrimidine derivatives () achieved yields >70%, suggesting robust synthetic routes for related acetamide-linked compounds .
  • Spectroscopic Trends : Aromatic protons in the 7.0–8.5 ppm range (e.g., δ 7.70 in ) are consistent across analogs, confirming stable aromatic substitution patterns .

Bioactivity and Computational Insights

  • Bioactivity Clustering: Compounds with similar acetamide-thienopyrimidine scaffolds (e.g., ) cluster into groups with shared kinase inhibition profiles, as structural similarity correlates with target affinity .
  • Computational Similarity: Tanimoto and Dice indexes () quantify structural overlap between analogs, aiding in predicting bioactivity. For example, a compound with ~70% similarity to SAHA (a known HDAC inhibitor) showed comparable pharmacokinetics .

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